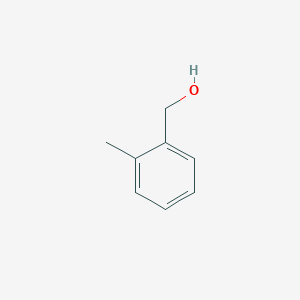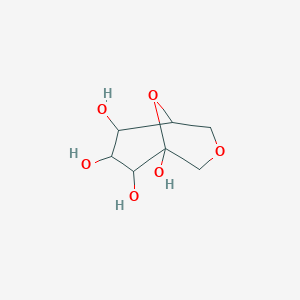
Sedoheptulosan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . It is a ketoheptose, a monosaccharide with seven carbon atoms and a ketone functional group . It is found in nature in various fruits and vegetables .
Synthesis Analysis
This compound is a biochemical reagent used in life science-related research . It is synthesized from Sedoheptulose, a naturally occurring seven-carbon sugar . The synthesis process involves the conversion of Sedoheptulose to this compound, followed by isolation using thick-paper chromatography .Molecular Structure Analysis
The molecular formula of this compound is C7H12O6 . Its average mass is 192.167 Da and its monoisotopic mass is 192.063385 Da .Chemical Reactions Analysis
This compound has been shown to react with carbazole-sulphuric acid and cysteine hydrochloride-sulphuric acid . These reactions have been used for the quantitative colorimetric determination of this compound in pure solution or in the presence of ribose and/or fructose .Physical And Chemical Properties Analysis
This compound has a molar mass of 210.18 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 444.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Análisis Colorimétrico en Química de Carbohidratos
Sedoheptulosan se puede utilizar en métodos colorimétricos para la determinación cuantitativa de carbohidratos. Reacciona con reactivos específicos como ácido carbazol-sulfúrico y clorhidrato de cisteína-ácido sulfúrico para producir reacciones de color. Estas reacciones son significativas para la determinación de this compound en soluciones puras o en mezclas con otros azúcares como ribosa y fructosa .
Material Biológico para Investigación en Ciencias de la Vida
Como reactivo de ensayo bioquímico, this compound sirve como material biológico o compuesto orgánico en la investigación en ciencias de la vida. Se utiliza en varios ensayos bioquímicos para comprender las actividades metabólicas y las vías en los sistemas biológicos .
Estudios Metabólicos en Biología Vegetal
This compound se ha aislado de plantas como Sedum spectabile y se utiliza para estudiar el papel metabólico de los azúcares en las plantas. Es particularmente útil para rastrear la biosíntesis y el aislamiento de la sedoheptulosa marcada con carbono-14, lo que proporciona información sobre las actividades metabólicas de la planta .
Investigación sobre la Conversión Microbiana
Se han realizado investigaciones sobre la conversión de this compound a otros compuestos por microorganismos. Esta aplicación es crucial para comprender la transformación de los azúcares en sistemas microbianos y puede conducir al desarrollo de nuevos procesos biotecnológicos .
Química Analítica para la Determinación de Azúcar
Las reacciones únicas de this compound con reactivos colorimétricos se han aplicado a la determinación de azúcares en mezclas. Esto es particularmente útil en química analítica donde se requieren mediciones precisas de las concentraciones de azúcar .
Reactivo Bioquímico en el Desarrollo de Ensayos
En el desarrollo de ensayos, this compound se utiliza como reactivo para medir la presencia o concentración de otras sustancias. Su reactividad y estabilidad lo convierten en una herramienta valiosa en el desarrollo de ensayos para fines de investigación y diagnóstico .
Estudio de Derivados de Carbohidratos
This compound se utiliza en el estudio de derivados de carbohidratos, que son importantes en varios campos, incluidos los farmacéuticos, la química alimentaria y la ciencia de los materiales. Sus propiedades permiten a los investigadores sintetizar y analizar nuevos compuestos basados en carbohidratos .
Herramienta Educativa en Química Orgánica
Debido a sus interesantes propiedades químicas y reacciones, this compound también se utiliza como herramienta educativa en los cursos de química orgánica. Ayuda a los estudiantes a comprender los principios de la química de los carbohidratos y la aplicación de las reacciones orgánicas en escenarios del mundo real .
Mecanismo De Acción
Target of Action
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science-related research .
Biochemical Pathways
This compound is related to Sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway . .
Result of Action
As a biochemical reagent, it is likely to have various effects depending on the specific context of its use in life science-related research .
Direcciones Futuras
While Sedoheptulosan itself has not been shown to possess specific properties, studies have shown that 7-O-galloyl-D-sedoheptulose, a chemical extracted from dogwood fruit, is able to reduce pro-inflammatory markers in vivo . This suggests potential future directions for research into the therapeutic applications of this compound and related compounds.
Análisis Bioquímico
Biochemical Properties
Sedoheptulosan is an intermediate in the pentose phosphate pathway . It is formed by transketolase and acted upon by transaldolase . It interacts with these enzymes to facilitate biochemical reactions within the cell .
Cellular Effects
It is known that this compound plays a vital role in the non-oxidative branch of the pentose phosphate pathway . This suggests that it may influence cell function by participating in metabolic processes and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Sedoheptulose 7-phosphate by the enzyme sedoheptulokinase . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .
Temporal Effects in Laboratory Settings
It is known that this compound can be converted to Sedoheptulose in the presence of 3 N hydrochloric acid at room temperature .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and the synthesis of nucleotides. This compound, as an intermediate in this pathway, interacts with enzymes such as transketolase and transaldolase .
Propiedades
| { "Design of the Synthesis Pathway": "Sedoheptulosan can be synthesized by the oxidation of sedoheptulose using various oxidizing agents.", "Starting Materials": ["Sedoheptulose"], "Reaction": [ "Step 1: Sedoheptulose is dissolved in water or methanol.", "Step 2: Oxidizing agent such as sodium chlorite, sodium periodate or lead tetraacetate is added to the solution.", "Step 3: The reaction mixture is stirred for a specific time period at a specific temperature.", "Step 4: The reaction is quenched by adding a reducing agent such as sodium bisulfite.", "Step 5: The product is then purified by column chromatography or recrystallization." ] } | |
Número CAS |
469-90-9 |
Fórmula molecular |
C7H12O6 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C7H12O6/c8-2-7-6(11)5(10)4(9)3(13-7)1-12-7/h3-6,8-11H,1-2H2 |
Clave InChI |
GKUQBELMWYQKKJ-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H]([C@](O1)(O2)CO)O)O)O.O |
SMILES |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
SMILES canónico |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sedoheptulosan and where is it found?
A1: this compound (2,7-anhydro-β-D-altro-heptulopyranose) is the anhydride form of the seven-carbon ketose sugar, sedoheptulose. It is found naturally in several plant species, notably those belonging to the genus Sedum, such as Sedum spectabile. [, ]
Q2: How is this compound synthesized in the laboratory?
A2: this compound can be synthesized from sedoheptulose by treating it with acid, leading to the formation of the anhydride. [, ]
Q3: What is the structural characterization of this compound?
A3: * Molecular Formula: C7H12O6 * Molecular Weight: 192.17 g/mol* Structure: this compound exists in a pyranose ring conformation. X-ray crystallography studies have determined its structure to be a distorted E0 conformation. []
Q4: Are there any colorimetric methods for detecting this compound?
A4: Yes, this compound can be quantitatively determined using colorimetric assays with reagents like carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid. This allows for its detection even in mixtures with other sugars like ribose and fructose. Interestingly, while the orcinol reagent differentiates between sedoheptulose and its anhydride form, the carbazole and cysteine reactions are not affected by hydration. []
Q5: Can this compound be used as a precursor for the synthesis of other compounds?
A5: Yes, this compound can be used as a starting material for the synthesis of various derivatives. For example, it can be converted to its isopropylidene derivative, which can undergo nucleophilic substitution reactions to introduce new functionalities. [, ] It can also be microbially converted to idoheptulosan. []
Q6: How does the structure of this compound relate to its reactivity?
A6: The presence of a bicyclic ring system in this compound influences its reactivity. Studies have shown that the primary hydroxyl group exhibits reduced reactivity in catalytic oxidation reactions, potentially due to steric hindrance or electronic effects imposed by the bicyclic structure. []
Q7: Have any catalytic applications of this compound been investigated?
A7: While this compound itself hasn't been widely studied as a catalyst, its unique structure and reactivity make it a potential candidate for investigation in this area. Further research is needed to explore its potential catalytic properties.
Q8: What is the historical context of this compound research?
A8: The study of this compound has a rich history, dating back to early investigations into carbohydrate chemistry. Key milestones include its initial isolation and structural characterization, as well as the development of methods for its synthesis and derivatization. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





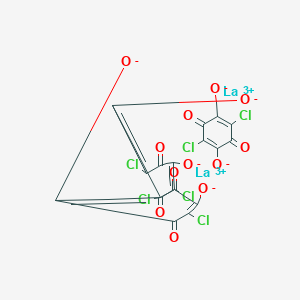
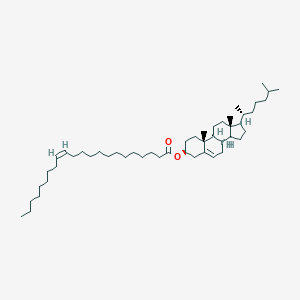






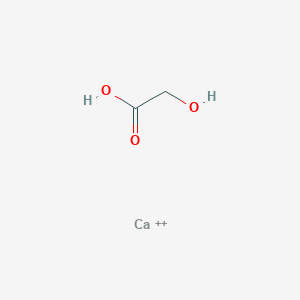
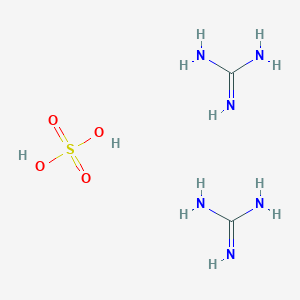
![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
